molecular formula C9H13ClN2O2 B6277038 2-(oxolan-3-yloxy)pyridin-4-amine hydrochloride CAS No. 2763758-74-1

2-(oxolan-3-yloxy)pyridin-4-amine hydrochloride

Cat. No.: B6277038
CAS No.: 2763758-74-1
M. Wt: 216.7
InChI Key:
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Description

2-(oxolan-3-yloxy)pyridin-4-amine hydrochloride is a chemical compound with the molecular formula C9H12N2O2·HCl It is a derivative of pyridine, featuring an oxolane (tetrahydrofuran) ring attached to the pyridine ring via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxolan-3-yloxy)pyridin-4-amine hydrochloride typically involves the reaction of 4-aminopyridine with oxolane-3-ol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(oxolan-3-yloxy)pyridin-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagent used.

Scientific Research Applications

2-(oxolan-3-yloxy)pyridin-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(oxolan-3-yloxy)pyridin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolane ring and the amino group on the pyridine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(tetrahydro-3-furanyloxy)pyridin-4-amine
  • 4-amino-2-(tetrahydro-3-furanyloxy)pyridine
  • 2-(oxolan-3-yloxy)pyridine

Uniqueness

2-(oxolan-3-yloxy)pyridin-4-amine hydrochloride is unique due to the presence of both an oxolane ring and an amino group on the pyridine ring. This combination of functional groups provides distinct chemical reactivity and binding properties, making it a valuable compound for various research applications.

Properties

CAS No.

2763758-74-1

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.7

Purity

95

Origin of Product

United States

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